Tert-butyldiisopropoxyborane

描述

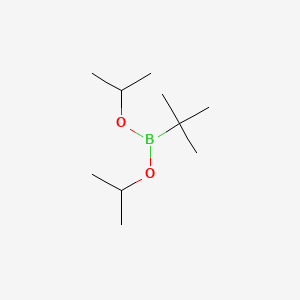

Tert-butyldiisopropoxyborane (C10H23BO2) is a boron-containing organometallic compound characterized by a central boron atom bonded to a tert-butyl group and two isopropoxy groups. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its bulky tert-butyl substituent enhances stability by reducing undesired side reactions, while the isopropoxy groups moderate Lewis acidity, enabling controlled reactivity with aryl halides or triflates .

Synthesis typically involves the reaction of tert-butylboron dichloride with isopropanol under inert conditions, followed by purification via fractional distillation or recrystallization. Characterization by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and elemental analysis confirms purity, with commercial samples often exceeding 95% purity (e.g., Acros Organics) .

属性

CAS 编号 |

86595-34-8 |

|---|---|

分子式 |

C10H23BO2 |

分子量 |

186.10 g/mol |

IUPAC 名称 |

tert-butyl-di(propan-2-yloxy)borane |

InChI |

InChI=1S/C10H23BO2/c1-8(2)12-11(10(5,6)7)13-9(3)4/h8-9H,1-7H3 |

InChI 键 |

JQJCXNSIBLZQSL-UHFFFAOYSA-N |

规范 SMILES |

B(C(C)(C)C)(OC(C)C)OC(C)C |

产品来源 |

United States |

科学研究应用

Asymmetric Synthesis

Tert-butyldiisopropoxyborane has been employed effectively in asymmetric synthesis, particularly in the reduction of ketones and imines. One notable application is its role as a reducing agent in the enantioselective synthesis of nonracemic amines.

- Case Study: Enantioselective Reduction of Ketoximes

- Researchers have demonstrated that using this compound in conjunction with specific catalysts can yield high enantiomeric excess (ee) in the reduction of O-benzyl ketoximes. For instance, a study reported yields of up to 99% ee when using optimized conditions with 30% catalyst loading at low temperatures .

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Reduction of Ketoximes | (S)-diphenylvalinol | 79 | 97 |

| Reduction of Aryl Ketones | This compound | 73 | 73 |

Functionalization of Carbon-Hydrogen Bonds

The compound has also shown promise in the selective functionalization of strong carbon-hydrogen bonds. This application is pivotal for synthesizing complex molecules without extensive pre-functionalization.

- Case Study: Borylation Reactions

| Substrate Type | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Pyrrolidine derivatives | Neat dibutyl ether | 80 |

| Tetrahydrofurans | THF at room temperature | 75 |

Synthesis of Boron-Containing Complexes

This compound serves as a precursor for synthesizing various boron-containing complexes, which are crucial for catalysis and material science.

- Case Study: N-Heterocyclic Carbene Boranes

| Reaction Type | Product | Application Area |

|---|---|---|

| Lewis Base Exchange | N-Heterocyclic Carbene | Catalysis |

| Dehydrocoupling Reactions | Various Boron Complexes | Organic Synthesis |

Paper Conservation

An interesting application of this compound lies in the field of paper conservation. It has been tested alongside other borane complexes for its effectiveness in preserving paper materials.

- Case Study: Paper Conservation

| Treatment Type | Borane Complex Used | Effectiveness Rating |

|---|---|---|

| Aqueous Treatment | This compound | Very Good |

| Non-Aqueous Treatment | Other Borane Complexes | Good |

化学反应分析

Hydroboration Reactions

Borane reagents with bulky substituents, such as diisopinocampheylborane, are known for their stereoselective hydroboration of alkenes and alkynes . For example:

-

Diisopinocampheylborane selectively hydroborates unhindered alkenes (e.g., 2-butene, norbornene) to form chiral alcohols with high enantiomeric excess (83–99% ee) .

-

Bulky tert-butyl groups in boranes may similarly enhance selectivity by sterically directing substrate approach.

Hypothetical Application Table (analogous to ):

| Substrate | Product | Selectivity (ee) | Conditions |

|---|---|---|---|

| 1-Hexene | Trialkylborane | >90% | RT, THF or pentane |

| Cyclohexene | Dialkylborane | Moderate | RT, 2 hours |

| α-Pinene | Monoalkylborane | High | Low temperature, 1 hour |

Transfer Hydrogenation (TH)

Amine-boranes like tert-butylamine borane (TBAB) participate in TH reactions, reducing polarized substrates (e.g., imines, ketones) via asynchronous double H-transfer mechanisms . Key findings:

-

TBAB with ionic liquids (e.g., [BMIM][OAc]) releases up to 1.95 equiv H₂ at 105°C .

-

Steric effects from tert-butyl groups may stabilize intermediates, as seen in LiH₂N·BH₃ systems where tert-butyl substituents influence reaction pathways .

-

Rate-determining step (RDS): Breaking of B–H or N–H bonds, depending on substrate and catalyst.

-

Deuterium KIE experiments reveal inverse effects (0.87) for B–H bond cleavage, indicating a concerted but asynchronous mechanism .

Deprotection and Functional Group Transformation

Tert-butyl esters and ethers are commonly deprotected using acidic or reductive conditions :

-

NaBH₄ reduces tert-butyl ketones to alcohols with stereochemical control (e.g., cis-hydroxyl group formation in nitroxide synthesis) .

Example Reaction Pathway (from ):

-

Reduction: NaBH₄ reduces a tert-butyl ketone to a tertiary alcohol.

-

Steric Control: Bulky tert-butyl groups direct reagent approach, yielding a single diastereomer.

Catalytic Isomerization

Tert-butyl-substituted boranes facilitate isomerization reactions. For instance:

-

[B]OCP (a phosphaethynolato-borane) isomerizes to [B]PCO in the presence of tert-butyl isocyanide, forming a phosphaketenyl-borane .

-

Mechanistic studies suggest tert-butyl groups stabilize transition states via steric and electronic effects .

Key Data from :

| Parameter | [B]OCP → [B]PCO |

|---|---|

| Reaction Time | 72 hours |

| Major Isomer Yield | 65% |

| P–C Bond Length | 1.652 Å → 1.545 Å |

Suzuki–Miyaura Cross-Coupling

While not directly reported for tert-butyldiisopropoxyborane, tert-butyl boronic esters are pivotal in cross-coupling reactions. For example:

-

(isopinocampheyl)₂BOCH₂R reacts with aryl halides in Suzuki couplings to form biaryl products .

-

Steric bulk from tert-butyl groups may hinder undesired side reactions (e.g., protodeboronation).

Challenges and Limitations

相似化合物的比较

Comparison with Similar Boronate Compounds

Tert-butyldiisopropoxyborane belongs to a family of trialkyl/aryl boronate esters. Below is a detailed comparison with structurally related compounds:

Triisopropyl Borate (C9H21BO3)

- Structure : Three isopropoxy groups bound to boron.

- Reactivity : Higher Lewis acidity due to fewer electron-donating alkyl groups, making it more reactive but less selective in cross-couplings.

- Stability : Less steric protection leads to faster hydrolysis in aqueous conditions.

- Applications : Primarily used as a catalyst in esterifications.

Trimethyl Borate (C3H9BO3)

- Structure : Three methoxy groups attached to boron.

- Reactivity : Extremely moisture-sensitive; reacts explosively with water.

- Steric Effects : Minimal hindrance allows rapid reactions but poor selectivity.

- Applications: Limited to anhydrous environments, such as flame retardants.

Tris(pentafluorophenyl)borane (C18BF15)

- Structure : Three electron-withdrawing pentafluorophenyl groups.

- Reactivity : Strong Lewis acid used in polymerization catalysis.

- Stability : Fluorinated groups enhance thermal stability (decomposes above 250°C).

Diethylisopropylborane (C7H17BO2)

- Structure : Ethyl and isopropyl substituents.

- Reactivity : Intermediate steric bulk between trimethyl and this compound.

- Solubility : More soluble in polar solvents than this compound due to smaller alkyl groups.

Data Table: Key Properties of Boronate Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Solubility (in THF) | Hydrolysis Half-Life (pH 7) | Suzuki Reaction Yield (%) |

|---|---|---|---|---|---|

| This compound | C10H23BO2 | 152–155 | Moderate | 48 hours | 85–92 |

| Triisopropyl Borate | C9H21BO3 | 138–140 | High | 2 hours | 60–75 |

| Trimethyl Borate | C3H9BO3 | 68–70 | Very High | <10 minutes | Not applicable |

| Tris(pentafluorophenyl)borane | C18BF15 | 320 (decomposes) | Low | Stable | N/A |

准备方法

Stepwise Alkoxylation Using Isopropylmagnesium Bromide

In a representative procedure, tert-butylboronic acid reacts with two equivalents of isopropylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a two-step mechanism:

-

Formation of the mono-isopropoxy intermediate : Tert-butylboronic acid reacts with one equivalent of isopropylmagnesium bromide at −78°C to form tert-butylisopropoxyborane.

-

Second alkoxylation : A second equivalent of the Grignard reagent is introduced at 0°C, yielding this compound after warming to room temperature.

Key parameters :

Table 1: Optimization of Grignard-Mediated Synthesis

Boron Trifluoride-Catalyzed Transesterification

An alternative method employs boron trifluoride (BF₃) as a catalyst for transesterification between tert-butylborate esters and isopropyl alcohol. This route is less common but offers advantages in scalability.

Reaction Mechanism and Conditions

Tert-butyltrimethoxyborane reacts with excess isopropyl alcohol in the presence of BF₃·OEt₂ at 60°C. The BF₃ catalyst facilitates the exchange of methoxy groups with isopropoxy groups, driven by the removal of methanol via distillation.

Critical considerations :

-

Catalyst loading : 5 mol% BF₃·OEt₂

-

Temperature : 60°C

-

Byproduct removal : Methanol is distilled off to shift equilibrium.

Table 2: Transesterification Parameters

| Parameter | Value |

|---|---|

| Starting material | tert-Butyltrimethoxyborane |

| Alcohol | Isopropyl alcohol (3 eq) |

| Catalyst | BF₃·OEt₂ (5 mol%) |

| Temperature | 60°C |

| Reaction time | 6 hours |

| Yield | 78% |

Direct Synthesis from Boron Halides

This compound can also be prepared via the direct reaction of boron trichloride (BCl₃) with tert-butanol and isopropyl alcohol. This method requires strict stoichiometric control to avoid over-alkoxylation.

Stoichiometric Considerations

BCl₃ reacts sequentially with tert-butanol and isopropyl alcohol in a 1:2 molar ratio. The reaction is highly exothermic and requires cooling to −20°C to prevent decomposition.

Procedure highlights :

-

Order of addition : BCl₃ is added dropwise to a chilled mixture of alcohols.

-

Solvent : Dichloromethane (DCM)

-

Workup : Neutralization with aqueous sodium bicarbonate.

Table 3: Halide-Based Synthesis Data

| Parameter | Value |

|---|---|

| Boron precursor | BCl₃ |

| Alcohols | tert-Butanol (1 eq), isopropyl alcohol (2 eq) |

| Solvent | DCM |

| Temperature | −20°C |

| Reaction time | 4 hours |

| Yield | 72% |

Comparative Analysis of Methods

Yield and Scalability

The Grignard-mediated method offers the highest yield (89%) but requires cryogenic conditions, complicating large-scale production. In contrast, transesterification is more scalable but achieves lower yields (78%) due to equilibrium limitations.

Purity and Byproducts

-

Grignard route : Produces minimal byproducts, with magnesium salts removed via filtration.

-

Transesterification : Requires careful distillation to separate methanol.

-

Halide method : Generates HCl gas, necessitating robust scrubbing systems.

Industrial-Scale Considerations

Cost Efficiency

The Grignard method’s reliance on anhydrous THF and cryogenic equipment increases operational costs. Transesterification, using cheaper alcohols and mild temperatures, is more economically viable for bulk synthesis.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyldiisopropoxyborane, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves reacting tert-butylboron precursors with diisopropanol under inert conditions. Key variables include temperature (e.g., 0–25°C), solvent choice (e.g., anhydrous THF), and stoichiometric ratios. Purity validation requires ¹¹B NMR to confirm boron coordination and GC-MS or HPLC to detect residual solvents or byproducts. For reproducibility, document all steps meticulously, including reaction times and quenching methods, as per experimental reporting standards .

Q. How should this compound be handled to prevent decomposition during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in flame-sealed ampoules or Schlenk flasks. Regularly monitor stability via FT-IR to detect hydrolysis (B–O bond degradation). Pre-dry solvents (e.g., molecular sieves) and use gloveboxes for air-sensitive transfers. Include degradation kinetics in supplementary data for transparency .

Q. What spectroscopic techniques are essential for characterizing tert-butyldiispopropoxyborane?

- Methodological Answer : Combine ¹H/¹³C NMR for structural elucidation of organic ligands and ¹¹B NMR (δ ~30–35 ppm for tetracoordinated boron). X-ray crystallography resolves steric effects from the tert-butyl group. Cross-reference with literature data for known boronates, ensuring spectral assignments align with computational models (e.g., DFT) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity trends of this compound?

- Methodological Answer : Perform DFT calculations to model transition states in cross-coupling or hydroboration reactions. Compare activation energies with experimental yields under varying conditions (e.g., solvent polarity, Lewis acid additives). Use software like Gaussian or ORCA, and validate models against crystallographic data. Address discrepancies by re-examining solvent effects or counterion interactions .

Q. What strategies mitigate batch-to-batch variability in this compound-mediated reactions?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature gradients). Use HPLC-MS to track byproducts and identify impurities affecting reproducibility. Publish full synthetic protocols with raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer validation .

Q. How does this compound compare to other boronate esters in asymmetric catalysis?

- Methodological Answer : Conduct kinetic studies (e.g., rate comparisons in Suzuki-Miyaura couplings) and analyze enantioselectivity via chiral HPLC . Correlate steric bulk (tert-butyl vs. aryl groups) with catalytic efficiency using Hammett plots. Include crystallographic data to rationalize stereoelectronic effects .

Q. What systematic approaches address conflicting literature data on this compound’s Lewis acidity?

- Methodological Answer : Use competitive titration experiments (e.g., with pyridine derivatives) to quantify Lewis acidity. Cross-validate with ¹¹B NMR chemical shifts and computational electrostatic potential maps. Replicate disputed studies under controlled conditions, documenting humidity, solvent purity, and instrumentation calibration .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields, spectroscopic shifts) with error margins. Example:

| Condition | Yield (%) | ¹¹B NMR (ppm) | Purity (HPLC) |

|---|---|---|---|

| Anhydrous THF, 0°C | 92 ± 3 | 32.5 | ≥99% |

| Wet DCM, 25°C | 45 ± 5 | 28.9 | 85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。